BenchChemオンラインストアへようこそ!

1-Benzylpiperidin-3-amine

Chiral resolution Enantiomeric purity Drug intermediate

1-Benzylpiperidin-3-amine (CAS 60407-35-4) is the definitive 3-amino regioisomer for acetylcholinesterase inhibitor SAR, offering pharmacophore alignment distinct from 4-amino and 2-amino variants. Procure the free base (LogP 1.46) or salt forms (hydrochloride LogP 3.05; dihydrochloride LogP 3.85) to systematically optimize LogP without scaffold modification. For chiral synthesis, choose enantiopure (R)- or (S)-isomer (CAS 168466-84-0/168466-85-1). GLP-ready batches include ≥98% purity with GC, HPLC, NMR, and titration documentation, eliminating in-house re-validation. Avoid regioisomer substitution errors that compromise data reproducibility.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 60407-35-4
Cat. No. B1267669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidin-3-amine
CAS60407-35-4
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)N
InChIInChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2
InChIKeyHARWNWOLWMTQCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperidin-3-amine (CAS 60407-35-4): Molecular Baseline and Procurement Specifications


1-Benzylpiperidin-3-amine (CAS 60407-35-4) is a piperidine derivative with molecular formula C12H18N2 and molecular weight 190.28 g/mol, featuring a benzyl substituent at the N1 position and a primary amine at the C3 position [1]. Commercially available at standard purities of 95-98% (GC) [2], the compound exhibits a predicted LogP of 1.46 and topological polar surface area of 29.26 Ų, with boiling point measured at 82 °C/0.01 mmHg . The free base form is stable under inert atmosphere at 2-8 °C, with procurement available in research quantities up to kilogram scale [3].

Why 1-Benzylpiperidin-3-amine (CAS 60407-35-4) Cannot Be Interchanged with 4-Amino or 2-Amino Benzylpiperidine Regioisomers


Regioisomeric substitution among benzylpiperidine amines is scientifically invalid without empirical re-validation of target engagement and pharmacokinetic behavior. The 3-amino substitution position in 1-Benzylpiperidin-3-amine confers a distinct spatial orientation of the amine group relative to the benzyl-piperidine scaffold, which fundamentally alters hydrogen-bonding geometry and pharmacophore alignment [1]. In contrast, 1-Benzylpiperidin-4-amine places the amine at a different vector on the piperidine ring, while 1-Benzylpiperidin-2-amine introduces steric constraints adjacent to the N-benzyl substituent . These positional differences produce divergent receptor binding profiles, as evidenced by comparative studies on N-benzylpiperidine derivatives demonstrating that amine position directly modulates acetylcholinesterase inhibitory potency and selectivity [2]. Substituting one regioisomer for another in a synthetic pathway or biological assay without re-optimization introduces uncontrolled variables that compromise reproducibility and data validity.

Quantitative Differentiation Evidence: 1-Benzylpiperidin-3-amine (CAS 60407-35-4) vs. Chiral and Regioisomeric Comparators


Chiral Differentiation: R- and S-Enantiomers of 1-Benzylpiperidin-3-amine Exhibit Distinct pKa and Density Properties

The (R)-enantiomer of 1-Benzylpiperidin-3-amine (CAS 168466-84-0) exhibits a predicted pKa of 10.21±0.20 and a density of 1.037±0.06 g/cm³, which differ from the racemic mixture's calculated properties (LogP 1.46, pKa not explicitly reported for racemate) . The (S)-enantiomer (CAS 168466-85-1) is commercially available with 97% minimum purity from Alfa Aesar/Thermo Scientific, while the racemate is standard at 95-98% (GC) [1]. This enantiomeric differentiation is critical for asymmetric synthesis applications where stereochemical fidelity directly impacts downstream product optical purity.

Chiral resolution Enantiomeric purity Drug intermediate

Salt Form Availability: Hydrochloride and Dihydrochloride Forms Alter LogP and Molecular Weight

1-Benzylpiperidin-3-amine is procurable in multiple salt forms with distinct physicochemical profiles. The free base has a calculated LogP of 1.46 and molecular weight of 190.28 g/mol . The monohydrochloride salt (CAS 368429-78-1) exhibits an increased LogP of 3.05 and molecular weight of 226.75 g/mol, with the hydrochloride counterion enhancing aqueous solubility [1]. The dihydrochloride salt (CAS 60407-35-4 dihydrochloride form) has a molecular weight of 263.20 g/mol and a reported LogP of 3.85, further shifting lipophilicity [2].

Salt selection Solubility enhancement Formulation

Scalable Synthetic Route with Documented Yield: 17.7 g Isolated Yield for (R)-N-Benzyl-3-aminopiperidine

A patented synthetic method (US08168412B2) describes the preparation of (R)-N-benzyl-3-aminopiperidine from racemic N-benzyl-3-aminopiperidine. Following pH adjustment to 13 with 5N NaOH and extraction with toluene (2 x 1L), the (R)-enantiomer was purified by distillation, yielding 17.7 g of colorless oil [1]. In contrast, alternative chiral resolution approaches for N-benzyl-3-aminopiperidine derivatives using catalytic kinetic resolution have achieved selectivity factors (s) up to 52 for cis-/trans-disubstituted piperidines [2]. The patent route provides an industrially scalable method with verified yield and purity suitable for kilogram production [3].

Process chemistry Chiral synthesis Scale-up

Analytical Characterization: NMR, HPLC, and GC Purity Verification Across Commercial Sources

Commercial suppliers provide batch-specific analytical data for 1-Benzylpiperidin-3-amine, including NMR confirmation of structure, HPLC purity assessment, and GC quantification. TCI America certifies purity at min. 98.0% via both GC and neutralization titration, with NMR confirming structural identity [1]. Capot Chemical supplies the compound with 98% minimum purity by GC and moisture content ≤0.5% [2]. Bidepharm provides batch-specific NMR, HPLC, and GC detection reports for each lot . In contrast, some chiral analogs from early discovery collections (e.g., Sigma-Aldrich AldrichCPR line) are offered without collected analytical data, requiring end-user verification .

Quality control Analytical chemistry Batch consistency

Recommended Application Scenarios for 1-Benzylpiperidin-3-amine (CAS 60407-35-4) Based on Verified Differential Evidence


Chiral Intermediate for Asymmetric Drug Synthesis Requiring Defined Enantiopurity

Researchers developing chiral pharmaceutical candidates requiring stereochemically pure 3-aminopiperidine scaffolds should procure the (R)- or (S)-enantiomer (CAS 168466-84-0 or 168466-85-1) rather than the racemate. The (R)-enantiomer exhibits a predicted pKa of 10.21±0.20 and density of 1.037±0.06 g/cm³, distinct from racemic mixture properties . The scalable resolution method documented in US08168412B2 with 17.7 g isolated yield supports gram-to-kilogram procurement planning [1].

Method Development Requiring Defined LogP for Chromatographic or Extraction Optimization

Analytical chemists developing HPLC methods or liquid-liquid extraction protocols should select the salt form appropriate to the target LogP range. The free base (LogP 1.46) , monohydrochloride (LogP 3.05) [1], and dihydrochloride (LogP 3.85) offer a gradient of lipophilicity spanning approximately 2.4 LogP units, enabling systematic optimization of retention time and partition coefficients without scaffold modification.

Quality-Controlled Building Block Procurement for GLP Studies Requiring Full Analytical Traceability

Laboratories operating under GLP or requiring batch-to-batch reproducibility should prioritize procurement from suppliers providing comprehensive analytical documentation. TCI's A2917 grade offers min. 98.0% purity verified by both GC and neutralization titration plus NMR confirmation , while Capot Chemical provides 98% GC purity with ≤0.5% moisture specification [1] and Bidepharm supplies batch-specific NMR, HPLC, and GC reports . This analytical rigor eliminates the need for in-house identity verification required for early-discovery-grade analogs that lack collected data [2].

Acetylcholinesterase Inhibitor Scaffold Development Leveraging 3-Amino Regioisomer

Medicinal chemists targeting acetylcholinesterase inhibition should note that the 3-amino substitution on N-benzylpiperidine scaffolds confers distinct pharmacophore alignment relative to 4-amino analogs. Comparative molecular field analysis (CoMFA) of N-benzylpiperidine AChE inhibitors demonstrates that amine substitution position significantly modulates inhibitory potency . The 3-amino regioisomer (1-Benzylpiperidin-3-amine) positions the amine vector differently than 1-Benzylpiperidin-4-amine, which has been extensively explored in AChE inhibitor series [1], offering a structurally distinct starting point for SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.